molecular formula C22H17N3O2 B11388703 N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]biphenyl-2-carboxamide

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]biphenyl-2-carboxamide

Cat. No.: B11388703
M. Wt: 355.4 g/mol
InChI Key: OFSGWPHOJHZVKT-UHFFFAOYSA-N
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Description

N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,1’-biphenyl]-2-carboxamide is a compound that belongs to the class of oxadiazole derivatives Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Properties

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

InChI

InChI=1S/C22H17N3O2/c26-22(19-14-8-7-13-18(19)16-9-3-1-4-10-16)23-15-20-24-21(25-27-20)17-11-5-2-6-12-17/h1-14H,15H2,(H,23,26)

InChI Key

OFSGWPHOJHZVKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NCC3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,1’-biphenyl]-2-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of amidoximes with carboxylic acids or their derivatives.

    Coupling with Biphenyl Carboxamide: The oxadiazole derivative is then coupled with a biphenyl carboxamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,1’-biphenyl]-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the oxadiazole ring, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,1’-biphenyl]-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,1’-biphenyl]-2-carboxamide lies in its specific structural features and its ability to target caspase enzymes, making it a promising candidate for further research and development in various scientific fields.

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